4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801415
InChI:
InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9-
SMILES:
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O
Molecular Formula:
C21H23N3O3
Molecular Weight:
365.4 g/mol
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
CAS No.:
Cat. No.: VC0801415
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (Z)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9- |
| Standard InChI Key | NZZJNGKYFGFRMH-KTKRTIGZSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator